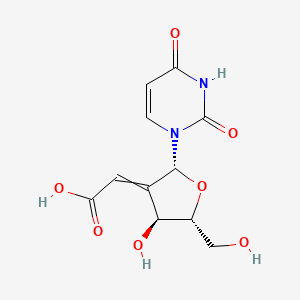
2'-(Carboxymethylidene)-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(Carboxymethylidene)-2’-deoxyuridine is a modified nucleoside that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of deoxyuridine, where the hydrogen atom at the 2’ position is replaced by a carboxymethylidene group, resulting in distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Carboxymethylidene)-2’-deoxyuridine typically involves the modification of deoxyuridine through a series of chemical reactions. One common method includes the introduction of the carboxymethylidene group via a condensation reaction with a suitable carboxyl-containing reagent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2’-(Carboxymethylidene)-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2’-(Carboxymethylidene)-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives.
科学研究应用
2’-(Carboxymethylidene)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is utilized in the study of DNA and RNA modifications, providing insights into genetic regulation and expression.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2’-(Carboxymethylidene)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: The parent compound, lacking the carboxymethylidene group.
5-Fluoro-2’-deoxyuridine: A fluorinated derivative with potent anticancer activity.
2’-Deoxycytidine: Another nucleoside with similar structural features but different biological activity.
Uniqueness
2’-(Carboxymethylidene)-2’-deoxyuridine is unique due to the presence of the carboxymethylidene group, which imparts distinct chemical reactivity and biological properties. This modification enhances its potential as a therapeutic agent and a research tool in studying nucleic acid interactions.
属性
CAS 编号 |
185556-76-7 |
|---|---|
分子式 |
C11H12N2O7 |
分子量 |
284.22 g/mol |
IUPAC 名称 |
2-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-ylidene]acetic acid |
InChI |
InChI=1S/C11H12N2O7/c14-4-6-9(18)5(3-8(16)17)10(20-6)13-2-1-7(15)12-11(13)19/h1-3,6,9-10,14,18H,4H2,(H,16,17)(H,12,15,19)/t6-,9+,10-/m1/s1 |
InChI 键 |
OAKGLGFKWLKCCJ-WHFVKQHSSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=CC(=O)O)[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(=O)O)C(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


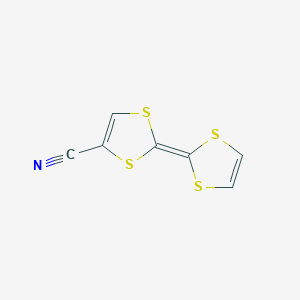
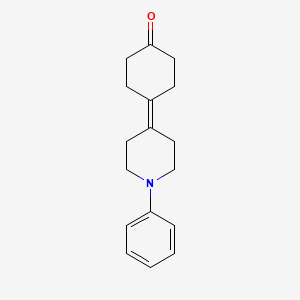
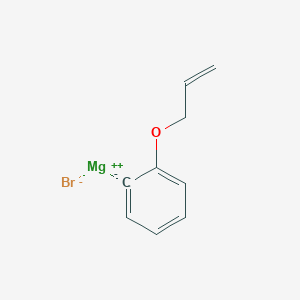
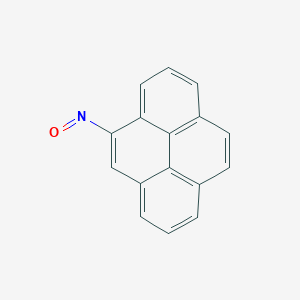
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
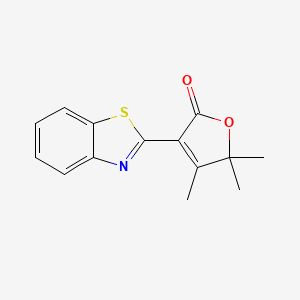
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
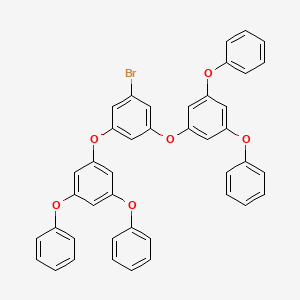
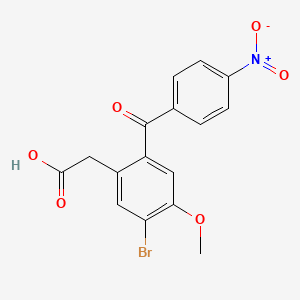
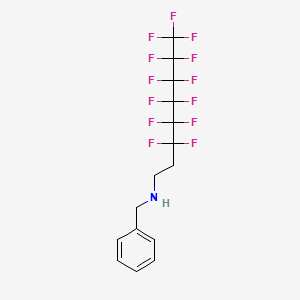
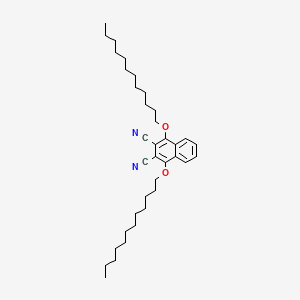
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
